2-(But-3-YN-2-YL)isoindoline-1,3-dione

Description

BenchChem offers high-quality 2-(But-3-YN-2-YL)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(But-3-YN-2-YL)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-but-3-yn-2-ylisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(13)15/h1,4-8H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGVFRFVTCHCLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)N1C(=O)C2=CC=CC=C2C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345318 |

Source

|

| Record name | 2-(BUT-3-YN-2-YL)ISOINDOLINE-1,3-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14396-89-5 |

Source

|

| Record name | 2-(BUT-3-YN-2-YL)ISOINDOLINE-1,3-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(But-3-YN-2-YL)isoindoline-1,3-dione

Abstract This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(But-3-YN-2-YL)isoindoline-1,3-dione (CAS: 14396-89-5), a molecule of significant interest to researchers in medicinal chemistry and drug development. The compound uniquely combines the biologically active isoindoline-1,3-dione (phthalimide) scaffold with a terminal alkyne functional group, positioning it as a versatile building block for chemical biology applications. This document outlines the core structural and physicochemical parameters, provides detailed, field-proven experimental protocols for their determination, and discusses the implications of these properties for research and development. The methodologies are presented with a focus on the underlying scientific principles to ensure both technical accuracy and practical applicability for scientists and drug development professionals.

Introduction & Strategic Significance

The rational design of novel therapeutic agents hinges on a deep understanding of a molecule's fundamental physicochemical properties. These characteristics govern a compound's behavior from the benchtop to biological systems, influencing everything from solubility and stability to absorption, distribution, metabolism, and excretion (ADME). This guide focuses on 2-(But-3-YN-2-YL)isoindoline-1,3-dione, a compound that stands at the intersection of proven pharmacology and modern chemical utility.

The Isoindoline-1,3-dione Scaffold: A Privileged Core in Medicinal Chemistry

The isoindoline-1,3-dione moiety, commonly known as the phthalimide group, is a well-established pharmacophore. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antitumor effects.[1][2][3] The proven biological relevance of the phthalimide core makes any novel derivative a compelling candidate for further investigation.[3][4]

The Terminal Alkyne: A Bioorthogonal Handle for Advanced Applications

The defining feature of this molecule is its terminal alkyne group. This functional group is not merely a structural component but a powerful tool for modern chemical biology. Terminal alkynes are key participants in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry".[5][6] This highly efficient and specific reaction allows the molecule to be covalently linked to other molecules bearing an azide group under mild, biologically compatible conditions.[6] This opens up possibilities for:

-

Target Identification: Attaching the molecule to affinity probes.

-

Mechanism of Action Studies: Visualizing cellular uptake and localization via fluorescent tags.

-

Drug Delivery: Conjugating the molecule to targeting ligands or polymers.

The stability of the terminal alkyne is crucial, though it can be susceptible to degradation under certain conditions, necessitating careful handling and characterization.[7][8]

Core Physicochemical Properties

A molecule's identity and behavior are defined by its structure and resulting physical properties. The following section details these core attributes for 2-(But-3-YN-2-YL)isoindoline-1,3-dione.

Chemical Identity and Structure

The fundamental identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(But-3-yn-2-yl)isoindoline-1,3-dione | [9] |

| Synonym | 2-(1-Methylprop-2-ynyl)-1H-isoindole-1,3(2H)-dione | |

| CAS Number | 14396-89-5 | [9] |

| Molecular Formula | C₁₂H₉NO₂ | [9] |

| Molecular Weight | 199.21 g/mol | [9] |

| Canonical SMILES | CC(C#C)N1C(=O)C2=CC=CC=C2C1=O | [9] |

| InChI Key | SOGVFRFVTCHCLD-UHFFFAOYSA-N |

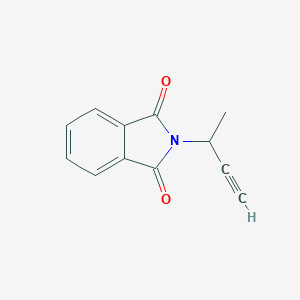

Diagram 1: Chemical Structure of the Topic Compound

Caption: 2D representation of 2-(But-3-yn-2-yl)isoindoline-1,3-dione.

Predicted Physicochemical Profile

This table summarizes the key physicochemical properties. While some are calculated, others require experimental determination as detailed in Section 3.

| Property | Predicted/Known Value | Significance in Drug Development |

| Physical State | Expected to be a solid at room temperature. | Affects handling, formulation (e.g., for tablets vs. solutions), and storage. |

| Melting Point (°C) | Not reported. Requires experimental determination. | An indicator of purity and lattice energy. Important for formulation and stability assessment. |

| Solubility | Predicted to be poorly soluble in water, soluble in polar aprotic solvents (DMSO, DMF) and some organic solvents (CH₂Cl₂).[10] | Crucial for formulation, bioavailability, and designing in vitro assays. Poor aqueous solubility is a common hurdle. |

| LogP (Octanol/Water Partition Coefficient) | Not reported. Requires experimental determination. | A key measure of lipophilicity, which strongly influences membrane permeability, protein binding, and overall ADME profile.[11] |

| Chemical Stability | The phthalimide ring is generally stable.[10] The terminal alkyne may be sensitive to certain metals, strong bases, or oxidative conditions.[8][12] | Determines appropriate storage conditions, shelf-life, and compatibility with other reagents and formulation excipients. |

Experimental Protocols for Physicochemical Characterization

To move from prediction to practical application, rigorous experimental validation is essential. The following protocols are designed to be robust and self-validating, providing researchers with a clear path to characterizing 2-(But-3-YN-2-YL)isoindoline-1,3-dione.

Protocol: Qualitative Solubility Determination

Causality and Expertise: Solubility is the foundation of formulation and biological testing.[13] A qualitative assessment across a panel of solvents with varying polarities provides a rapid and cost-effective way to guide solvent selection for stock solutions, reaction conditions, and preliminary formulation efforts. The choice of solvents covers a range from highly polar (water, PBS) to polar aprotic (DMSO) and nonpolar organic (DCM), reflecting common laboratory and physiological conditions.[14]

Methodology:

-

Preparation: Aliquot approximately 1-2 mg of the compound into separate, clearly labeled 1.5 mL microcentrifuge tubes. Prepare five tubes for five different solvents: Purified Water, Phosphate-Buffered Saline (PBS, pH 7.4), Dimethyl Sulfoxide (DMSO), Ethanol, and Dichloromethane (DCM).

-

Solvent Addition (Initial): To each tube, add 100 µL of the respective solvent.

-

Mixing: Vortex each tube vigorously for 30 seconds.

-

Observation: Visually inspect each tube against a dark background. Note if the solid has completely dissolved.

-

Solvent Addition (Titration): If the solid has not dissolved, add the solvent in 100 µL increments, vortexing for 30 seconds after each addition, up to a total volume of 1 mL.

-

Classification:

-

Very Soluble: Dissolves in < 300 µL.

-

Soluble: Dissolves in 300 µL - 1 mL.

-

Slightly Soluble: Some, but not all, material dissolves in 1 mL.

-

Insoluble: No visible dissolution in 1 mL.

-

-

Trustworthiness Check: Perform the test in triplicate to ensure reproducibility. Use a known compound with similar structural motifs as a positive control.

Diagram 2: Workflow for Qualitative Solubility Testing

Caption: A streamlined workflow for assessing compound solubility.

Protocol: LogP Determination via Shake-Flask Method

Causality and Expertise: The octanol-water partition coefficient (LogP) is the gold standard for measuring lipophilicity.[11] A LogP value is critical for predicting a drug's ADME properties. Values that are too low may result in poor membrane permeability, while values that are too high can lead to poor aqueous solubility and high protein binding.[15] The shake-flask method is a direct, equilibrium-based measurement and is considered the most accurate approach when performed correctly.[11] The use of pre-saturated phases is a critical step to prevent volume changes that would otherwise skew the concentration measurements. Quantification via HPLC provides high sensitivity and specificity.[16][17]

Methodology:

-

Phase Preparation: Mix equal volumes of 1-octanol and purified water (or PBS pH 7.4 for LogD measurement) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

-

Stock Solution: Prepare a stock solution of the compound in the aqueous phase at a known concentration (e.g., 1 mg/mL). The concentration should be chosen to be within the linear range of the analytical detector.

-

Partitioning: In a glass vial, combine 5 mL of the pre-saturated 1-octanol with 5 mL of the compound's aqueous stock solution.

-

Equilibration: Cap the vial tightly and shake or agitate at a constant temperature (e.g., 25°C) for at least 4 hours to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the aqueous and octanol layers.

-

Sampling & Analysis:

-

Carefully withdraw an aliquot from the aqueous phase.

-

Analyze the concentration of the compound in this aliquot using a validated HPLC-UV method.

-

The concentration in the octanol phase is determined by mass balance: [Organic] = (Initial Aqueous Conc. - Final Aqueous Conc.).

-

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Organic] / [Aqueous]).[11]

-

Trustworthiness Check: The experiment should be repeated at least three times. A standard compound with a known LogP value should be run in parallel to validate the experimental setup.

Sources

- 1. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]

- 9. 14396-89-5 | 2-(But-3-yn-2-yl)isoindoline-1,3-dione - AiFChem [aifchem.com]

- 10. biosynce.com [biosynce.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.ws [chem.ws]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 17. agilent.com [agilent.com]

A-Technical-Guide-to-2-(But-3-YN-2-YL)isoindoline-1,3-dione:-Mechanism-and-Application

Executive Summary

2-(But-3-yn-2-yl)isoindoline-1,3-dione is a pivotal small molecule in modern drug discovery, representing a key evolution of the thalidomide scaffold. Its significance lies in its dual functionality: acting as a potent "molecular glue" modulator of the Cereblon (CRBN) E3 ubiquitin ligase and serving as a versatile, chemically tractable anchor for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth exploration of its core mechanism of action, detailing how it hijacks the ubiquitin-proteasome system to induce the degradation of specific protein targets. Furthermore, we present a comprehensive suite of validated experimental protocols for researchers to rigorously characterize its activity, from initial target engagement in biochemical and cellular systems to the ultimate phenotypic consequences in cancer cell models. This document is intended to be an essential resource for researchers in oncology, chemical biology, and drug development, providing both the foundational knowledge and the practical methodologies required to effectively utilize this powerful molecule.

Section 1: Introduction to a Versatile Molecular Modulator

2-(But-3-yn-2-yl)isoindoline-1,3-dione belongs to the class of compounds known as immunomodulatory imide drugs (IMiDs), which includes the parent compound thalidomide and its well-known analogs, lenalidomide and pomalidomide.[1][2] These molecules are renowned for their therapeutic effects, particularly in the treatment of multiple myeloma.[3][4] The defining feature of the subject molecule is the incorporation of a butynyl group, which provides a terminal alkyne. This functional group is a key synthetic handle, enabling straightforward conjugation to other molecules via copper-catalyzed "click chemistry," making it an invaluable building block for PROTACs.[5]

The primary mechanism of action for this class of molecules is the binding to Cereblon (CRBN), a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase (CRL4-CRBN) complex.[1][6][7] This binding event does not inhibit the enzyme but rather acts as a "molecular glue," altering the substrate specificity of the E3 ligase. This redirection of the cellular protein degradation machinery is the foundation of its therapeutic utility.

Section 2: Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The cellular activity of 2-(But-3-yn-2-yl)isoindoline-1,3-dione is initiated by its high-affinity binding to a specific pocket within the CRBN protein.[8] CRBN is part of the larger CRL4 E3 ubiquitin ligase complex, which also includes Cullin-4, DDB1, and ROC1.[9] The primary function of this complex is to tag substrate proteins with ubiquitin, marking them for destruction by the 26S proteasome.

By binding to CRBN, the molecule induces a conformational change that creates a new binding surface.[] This new surface has a high affinity for proteins that are not normally recognized by the CRBN complex. These newly recruited proteins are termed "neosubstrates." This process of induced proximity between the E3 ligase and the neosubstrate is the central mechanistic event. Once the neosubstrate is brought into close proximity, the E3 ligase efficiently catalyzes the transfer of ubiquitin molecules to lysine residues on the neosubstrate's surface. This polyubiquitination event serves as a degradation signal, leading to the neosubstrate's recognition and subsequent degradation by the proteasome.[6][11]

Caption: Mechanism of CRBN-mediated neosubstrate degradation.

Section 3: Neosubstrate Degradation & Downstream Consequences

The most well-characterized neosubstrates for the CRBN-IMiD complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[12][13][14] These proteins are critical for the survival and proliferation of multiple myeloma cells.[15] Upon treatment with a CRBN modulator like 2-(But-3-yn-2-yl)isoindoline-1,3-dione, IKZF1 and IKZF3 are rapidly ubiquitinated and degraded.

The degradation of these transcription factors leads to two key downstream effects:

-

Direct Anti-Tumor Activity: The loss of IKZF1/3 causes downregulation of key survival genes in myeloma cells, including MYC and IRF4, leading to cell cycle arrest and apoptosis.[13][14]

-

Immunomodulatory Effects: The degradation of IKZF1/3 in T-cells leads to increased production of Interleukin-2 (IL-2), a potent cytokine that enhances the activity of T-cells and Natural Killer (NK) cells, thereby boosting the anti-tumor immune response.[4][16][17]

This dual action of direct cytotoxicity and immune stimulation makes these compounds highly effective anti-cancer agents.[12][17]

Section 4: A Cornerstone of PROTAC Development

Beyond its intrinsic activity, the alkyne group on 2-(But-3-yn-2-yl)isoindoline-1,3-dione makes it a premier E3 ligase ligand for the construction of PROTACs.[5] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ligase (like our title compound), and a chemical linker that connects the two.[18][19]

The PROTAC does not inhibit its target protein directly. Instead, it acts as a bridge, inducing the formation of a ternary complex between the POI and the E3 ligase.[11] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the POI. This technology allows for the targeting of proteins previously considered "undruggable" by traditional inhibitors.[11]

Caption: PROTACs induce proximity, leading to target degradation.

Section 5: Experimental Protocols for Mechanistic Validation

To rigorously characterize the mechanism of action of 2-(But-3-yn-2-yl)isoindoline-1,3-dione, a series of well-defined experiments are required. This section provides validated, step-by-step protocols.

Caption: A logical workflow for mechanistic validation.

Protocol 1: Biochemical Target Engagement Assay

Objective: To quantify the direct binding affinity of the compound to purified CRBN protein. Competitive binding assays using Fluorescence Polarization (FP) or HTRF are standard.[20][21]

Principle: A fluorescently labeled tracer molecule (e.g., Cy5-labeled Thalidomide) binds to CRBN, resulting in a high FP signal.[20] When the unlabeled test compound is added, it competes for the binding site, displacing the tracer and causing a decrease in the FP signal.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% BSA. Rationale: This buffer system maintains protein stability and minimizes non-specific binding.

-

Recombinant human CRBN/DDB1 protein complex.

-

Cy5-Thalidomide tracer.

-

Test Compound: Serially diluted in DMSO, then assay buffer (final DMSO < 1%).

-

-

Assay Execution (384-well plate):

-

Add 5 µL of serially diluted test compound or Pomalidomide (positive control) to wells.

-

Add 5 µL of CRBN/DDB1 complex (e.g., at 2x final concentration).

-

Add 10 µL of Cy5-Thalidomide tracer (e.g., at 2x final concentration).

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a microplate reader capable of measuring fluorescence polarization.

-

-

Data Analysis:

-

Plot the change in millipolarization (mP) units against the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which can be converted to a Ki (inhibition constant).

-

Protocol 2: Cellular Target Engagement (CETSA®)

Objective: To confirm that the compound binds to its target, CRBN, in an intact cellular environment.[22][23]

Principle: Ligand binding stabilizes a target protein against thermal denaturation.[24][25] In the Cellular Thermal Shift Assay (CETSA), cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified.[26]

Methodology:

-

Cell Treatment:

-

Culture MM.1S (multiple myeloma) cells to a density of ~1x10^6 cells/mL.

-

Treat cells with the test compound (e.g., 10 µM) or vehicle (DMSO) for 2 hours at 37°C.

-

-

Thermal Challenge:

-

Aliquot treated cell suspensions into PCR tubes.

-

Heat the tubes in a thermal cycler to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling at 4°C for 3 minutes. Rationale: This creates a melt curve for the protein.

-

-

Lysis and Fractionation:

-

Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen/37°C water bath).

-

Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated/precipitated fraction (pellet).

-

-

Quantification by Western Blot:

-

Analyze the soluble fractions by SDS-PAGE and Western blot using a primary antibody specific for CRBN. An antibody for a non-binding control protein (e.g., GAPDH) should also be used.

-

Quantify band intensities using densitometry.

-

-

Data Analysis:

-

Plot the percentage of soluble CRBN remaining versus temperature for both vehicle and compound-treated samples.

-

A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, engagement.

-

Protocol 3: Neosubstrate Degradation by Western Blot

Objective: To measure the compound-induced degradation of the neosubstrate IKZF1.[11]

Principle: Cells are treated with the compound for a specific time course or at various concentrations. The total cellular abundance of IKZF1 is then measured by Western blot.[27][28]

Methodology:

-

Cell Treatment:

-

Seed MM.1S cells in a 6-well plate.

-

Treat cells with increasing concentrations of the test compound (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 4 hours).

-

Include a vehicle control (DMSO).

-

-

Lysate Preparation:

-

Western Blot Analysis:

-

Separate 20-30 µg of total protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against IKZF1 and a loading control (e.g., β-Actin or GAPDH).

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensity for IKZF1 and the loading control for each lane.

-

Normalize the IKZF1 signal to the loading control.

-

Plot the percentage of IKZF1 remaining relative to the vehicle control against the log of the compound concentration.

-

Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) from the resulting curve.

-

Protocol 4: Phenotypic Outcome (Cell Viability Assay)

Objective: To determine the effect of compound-induced protein degradation on cancer cell viability.[31][32]

Principle: A luminescence-based assay, such as CellTiter-Glo®, is used to quantify the amount of ATP present, which is an indicator of metabolically active, viable cells.[33]

Methodology:

-

Cell Seeding and Treatment:

-

Seed MM.1S cells in a 96-well white, clear-bottom plate at a density of 5,000 cells/well.

-

Add serially diluted test compound (e.g., from 0.1 nM to 50 µM) to the wells.

-

Incubate the plate for 72 hours at 37°C, 5% CO2. Rationale: A 72-hour incubation is typically sufficient to observe the downstream effects of protein degradation on cell proliferation.

-

-

Assay Execution:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the percentage of cell viability (relative to vehicle control) against the log of the compound concentration.

-

Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

-

Section 6: Data Presentation and Interpretation

Quantitative data from the described protocols should be summarized for clear comparison.

Table 1: Summary of In Vitro Mechanistic Data

| Parameter | Assay | Result | Interpretation |

| Ki | CRBN Biochemical Binding (FP) | 25 nM | High-affinity direct binding to the E3 ligase. |

| ΔTm | Cellular Target Engagement (CETSA) | +4.2 °C @ 10 µM | Confirms target engagement and stabilization in intact cells. |

| DC50 | IKZF1 Degradation (Western Blot) | 50 nM | Potent induction of neosubstrate degradation in cells. |

| Dmax | IKZF1 Degradation (Western Blot) | >95% | Nearly complete removal of the target protein is achievable. |

| GI50 | Cell Viability (MM.1S) | 75 nM | Potent anti-proliferative effect in a relevant cancer cell line. |

Trustworthiness and Self-Validation: The logical consistency across these assays provides a self-validating system. A potent Ki in a biochemical assay should be followed by a clear thermal shift in CETSA.[8] The cellular DC50 for protein degradation should correlate well with the GI50 for cell viability, establishing a clear link from target engagement to cellular phenotype. Discrepancies in these values can point to off-target effects or issues with cell permeability, requiring further investigation.

Section 7: Conclusion

2-(But-3-yn-2-yl)isoindoline-1,3-dione is a powerful and versatile chemical tool. Its mechanism as a molecular glue modulator of the CRL4-CRBN E3 ligase complex allows it to induce the degradation of key oncogenic proteins, leading to potent anti-cancer effects. The presence of a terminal alkyne makes it a readily adaptable warhead for the development of PROTACs, extending its utility across a vast landscape of protein targets. The experimental workflow detailed in this guide provides a robust framework for researchers to confirm its mechanism of action and evaluate its potential in diverse drug discovery programs.

References

-

Pomalidomide - Wikipedia. (URL: [Link])

-

Cellular thermal shift assay - Wikipedia. (URL: [Link])

-

Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects... - ResearchGate. (URL: [Link])

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (URL: [Link])

-

What is the mechanism of Pomalidomide? - Patsnap Synapse. (URL: [Link])

-

Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC - NIH. (URL: [Link])

-

Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement - Taylor & Francis Online. (URL: [Link])

-

What are the molecular and cellular mechanisms involved in the action of Pomalidomide? | R Discovery. (URL: [Link])

-

Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. - SciLifeLab Publications. (URL: [Link])

-

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - Frontiers. (URL: [Link])

-

Mechanism of action of IMIDs. IMiDs bind to CRBN and increase its... - ResearchGate. (URL: [Link])

-

The IMiDs targets IKZF-1/3 and IRF4 as novel negative regulators of NK cell-activating ligands expression in multiple myeloma - NIH. (URL: [Link])

-

Cytotoxicity Assay for Anti-Cancer Drugs - Omni Life Science. (URL: [Link])

-

Cereblon E3 Ligase Pathway (null) - Gosset. (URL: [Link])

-

Bioassays for anticancer activities - PubMed. (URL: [Link])

-

Peptidic degron for IMiD-induced degradation of heterologous proteins - PNAS. (URL: [Link])

-

Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC - PubMed Central - NIH. (URL: [Link])

-

Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. (URL: [Link])

-

Cell Viability and Proliferation Assays in Drug Screening - Danaher Life Sciences. (URL: [Link])

-

Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. Abbreviations - ResearchGate. (URL: [Link])

-

IMiD compounds affect CD34 + cell fate and maturation via CRBN-induced IKZF1 degradation - ASH Publications. (URL: [Link])

-

E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (URL: [Link])

-

E3 ligase ligands commonly used for PROTACs. Derivatives of thalidomide... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. (URL: [Link])

-

Cereblon E3 ligase modulator - Grokipedia. (URL: [Link])

-

Cereblon E3 ligase modulator - Wikipedia. (URL: [Link])

-

Cereblon Binding Assay Kit - BPS Bioscience. (URL: [Link])

-

E3 Ligase Ligands in PROTAC - Precise PEG. (URL: [Link])

-

Cereblon Binding Assay Kit, 79899 - Amsbio. (URL: [Link])

-

Ten Tips for Successful Westerns 1. Avoid Protein Degradation 2. Prepare Your Samples Appropriately - 2BScientific. (URL: [Link])

- US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google P

-

(PDF) An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - ResearchGate. (URL: [Link])

-

A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

2-(2,6-Dioxopiperidin-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione - PubChem. (URL: [Link])

-

Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - NIH. (URL: [Link])

-

2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione - PubChem. (URL: [Link])

- US20060052609A1 - Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)

-

Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC - NIH. (URL: [Link])

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 3. Pomalidomide - Wikipedia [en.wikipedia.org]

- 4. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. gosset.ai [gosset.ai]

- 8. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. The IMiDs targets IKZF-1/3 and IRF4 as novel negative regulators of NK cell-activating ligands expression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. researchgate.net [researchgate.net]

- 17. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 18. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. HTRF Cereblon Binding Kit, 500 Assay Points | Revvity [revvity.com]

- 22. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 23. tandfonline.com [tandfonline.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. drugtargetreview.com [drugtargetreview.com]

- 26. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]

- 27. Western blot protocol for low abundance proteins | Abcam [abcam.com]

- 28. researchgate.net [researchgate.net]

- 29. 2bscientific.com [2bscientific.com]

- 30. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 31. Cytotoxicity Assay for Anti-Cancer Drugs [ols-bio.com]

- 32. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 33. lifesciences.danaher.com [lifesciences.danaher.com]

A Spectroscopic Investigation of 2-(But-3-yn-2-yl)isoindoline-1,3-dione: A Guide for Researchers

Introduction

2-(But-3-yn-2-yl)isoindoline-1,3-dione is a molecule of significant interest in synthetic and medicinal chemistry. The phthalimide group is a common pharmacophore and a versatile protecting group for primary amines, notably utilized in the Gabriel synthesis.[1] The incorporation of a terminal alkyne functionality introduces a reactive handle for further chemical modifications, such as click chemistry, making this compound a valuable building block in drug discovery and materials science. A thorough understanding of its structural features through spectroscopic analysis is paramount for its application and for quality control during synthesis.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-(But-3-yn-2-yl)isoindoline-1,3-dione, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is grounded in the fundamental principles of each technique and supported by data from analogous structures.

Molecular Structure and Key Features

The structure of 2-(But-3-yn-2-yl)isoindoline-1,3-dione comprises a planar phthalimide ring system connected to a butynyl side chain at the nitrogen atom. The key structural features that will be interrogated by spectroscopic methods are:

-

The Phthalimide Moiety: This includes the aromatic protons on the benzene ring and the two equivalent carbonyl carbons.

-

The Butynyl Side Chain: This consists of a methine proton adjacent to the nitrogen, a methyl group, and the terminal alkyne with its characteristic acetylenic proton and sp-hybridized carbons.

Below is a diagram illustrating the molecular structure and the numbering scheme used for the assignment of NMR signals.

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "C7"; "C6" -- "C8"; "C7" -- "N"; "C8" -- "N"; "N" -- "C9"; "C9" -- "C10"; "C9" -- "C11"; "C11" -- "C12" [style=triple];

// Positions for aromatic ring "C1" [pos="0,1.5!"]; "C2" [pos="-1.3,0.75!"]; "C3" [pos="-1.3,-0.75!"]; "C4" [pos="0,-1.5!"]; "C5" [pos="1.3,-0.75!"]; "C6" [pos="1.3,0.75!"];

// Positions for imide and side chain "C7" [pos="-0.8,2.5!"]; "C8" [pos="0.8,2.5!"]; "N" [pos="0,3.5!"]; "C9" [pos="0,4.8!"]; "C10" [pos="-1.5,5.3!"]; "C11" [pos="1.2,5.5!"]; "C12" [pos="2.2,6!"]; }

Caption: Molecular structure of 2-(But-3-yn-2-yl)isoindoline-1,3-dione.¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of a molecule. For 2-(But-3-yn-2-yl)isoindoline-1,3-dione in a standard deuterated solvent like CDCl₃, the following signals are anticipated:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (H-a, H-d) | ~7.85 | dd | J ≈ 5.5, 3.0 | 2H |

| Aromatic (H-b, H-c) | ~7.75 | dd | J ≈ 5.5, 3.0 | 2H |

| Methine (N-CH) | ~5.0-5.5 | qd | J ≈ 7.0, 2.5 | 1H |

| Methyl (CH₃) | ~1.7-1.9 | d | J ≈ 7.0 | 3H |

| Acetylenic (≡C-H) | ~2.5 | d | J ≈ 2.5 | 1H |

Rationale Behind the Assignments:

-

Aromatic Protons: The phthalimide group exhibits a characteristic AA'BB' system, appearing as two sets of multiplets (often as doublet of doublets) in the aromatic region (7.0-8.0 ppm).[2] The protons closer to the electron-withdrawing carbonyl groups (H-a, H-d) are expected to be deshielded and resonate at a lower field compared to the other two protons (H-b, H-c).[3]

-

Methine Proton (N-CH): This proton is directly attached to the nitrogen of the phthalimide and a chiral center. Its chemical shift is significantly downfield due to the influence of the electronegative nitrogen and the carbonyl groups. It is expected to be a quartet due to coupling with the adjacent methyl protons and a doublet due to long-range coupling with the acetylenic proton.

-

Methyl Protons (CH₃): These protons will appear as a doublet due to coupling with the methine proton.

-

Acetylenic Proton (≡C-H): The terminal alkyne proton has a characteristic chemical shift around 2-3 ppm.[4] It will appear as a doublet due to the four-bond coupling with the methine proton.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(But-3-yn-2-yl)isoindoline-1,3-dione in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals and determine the coupling constants.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of the molecule. The expected chemical shifts for the 12 distinct carbon atoms of 2-(But-3-yn-2-yl)isoindoline-1,3-dione are summarized below.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~167 |

| Aromatic Quaternary (C-a) | ~132 |

| Aromatic CH (C-c, C-d) | ~134 |

| Aromatic CH (C-b, C-e) | ~123 |

| Alkynyl Quaternary (C≡C) | ~80-85 |

| Alkynyl CH (≡C-H) | ~70-75 |

| Methine (N-CH) | ~45-50 |

| Methyl (CH₃) | ~20-25 |

Justification of Chemical Shifts:

-

Carbonyl Carbons: The imide carbonyl carbons are highly deshielded and appear at the downfield end of the spectrum.[5][6]

-

Aromatic Carbons: The aromatic carbons of the phthalimide ring will have distinct chemical shifts. The quaternary carbons to which the carbonyls are attached will be at a lower field than the protonated aromatic carbons.[7]

-

Alkynyl Carbons: The sp-hybridized carbons of the alkyne group have characteristic chemical shifts in the range of 70-90 ppm.[4] The terminal, protonated carbon (≡C-H) will be at a slightly higher field than the quaternary carbon (C≡C).

-

Aliphatic Carbons: The methine carbon attached to the nitrogen will be in the range of 45-50 ppm, while the methyl carbon will be at a much higher field.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize the same NMR spectrometer as for the proton NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The expected characteristic absorption bands for 2-(But-3-yn-2-yl)isoindoline-1,3-dione are presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| ≡C-H stretch (terminal alkyne) | ~3300 | Strong, sharp |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C≡C stretch (terminal alkyne) | 2100-2260 | Weak to medium, sharp |

| C=O stretch (imide, asymmetric) | ~1770 | Strong |

| C=O stretch (imide, symmetric) | ~1715 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium |

| C-N stretch (imide) | ~1380 | Medium |

Interpretation of the IR Spectrum:

-

Terminal Alkyne: The presence of a strong, sharp peak around 3300 cm⁻¹ is a definitive indicator of the ≡C-H stretch of a terminal alkyne.[8][9][10] The C≡C triple bond stretch will appear as a weaker, sharp band in the 2100-2260 cm⁻¹ region.[11][12]

-

Phthalimide Group: The two carbonyl groups of the imide will give rise to two strong absorption bands. The asymmetric stretch typically appears at a higher frequency (~1770 cm⁻¹) than the symmetric stretch (~1715 cm⁻¹).[13]

-

Aromatic and Aliphatic C-H Stretches: The C-H stretching vibrations of the aromatic ring will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the butynyl side chain will be seen just below 3000 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure. For 2-(But-3-yn-2-yl)isoindoline-1,3-dione (Molecular Formula: C₁₂H₁₁NO₂), the expected molecular weight is approximately 201.22 g/mol .[14]

Expected Fragmentation Pattern:

Upon electron ionization (EI), the molecular ion peak (M⁺˙) at m/z = 201 would be observed. The fragmentation of N-substituted phthalimides is well-documented and often proceeds through characteristic pathways.

"M" [label="[C12H11NO2]+•\nm/z = 201\n(Molecular Ion)"]; "F1" [label="[C11H8NO2]+\nm/z = 186"]; "F2" [label="[C8H4O2N]+\nm/z = 148"]; "F3" [label="[C8H5O2]+\nm/z = 133"]; "F4" [label="[C6H4CO]+\nm/z = 104"]; "F5" [label="[C6H4]+\nm/z = 76"];

"M" -> "F1" [label="- •CH3"]; "M" -> "F2" [label="- C4H3"]; "F2" -> "F3" [label="- H•"]; "F3" -> "F4" [label="- CHO•"]; "F4" -> "F5" [label="- CO"]; }

Caption: Plausible fragmentation pathway for 2-(But-3-yn-2-yl)isoindoline-1,3-dione in EI-MS.Key Fragmentation Pathways:

-

Loss of a Methyl Radical: Cleavage of the C-C bond between the methine and methyl groups would result in a fragment at m/z = 186.

-

Formation of the Phthalimide Radical Cation: A common fragmentation pathway for N-substituted phthalimides is the cleavage of the N-C bond, leading to the formation of the stable phthalimide radical cation at m/z = 148.

-

Further Fragmentation of the Phthalimide Ring: The phthalimide fragment can undergo further fragmentation, such as the loss of CO to give a fragment at m/z = 120, followed by another loss of CO to yield a fragment at m/z = 92. Another characteristic fragmentation is the loss of a CHO radical to give an ion at m/z 104, which can then lose CO to give an ion at m/z 76.[15][16][17]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and the major fragment ions.

-

Data Interpretation: Identify the molecular ion peak and propose structures for the major fragment ions based on their mass-to-charge ratios.

Conclusion

The spectroscopic analysis of 2-(But-3-yn-2-yl)isoindoline-1,3-dione provides a comprehensive structural characterization of this important synthetic intermediate. The combination of ¹H and ¹³C NMR, IR, and MS allows for the unambiguous confirmation of its identity and purity. The predicted spectral data in this guide serve as a valuable reference for researchers working with this compound, facilitating its identification and use in further chemical transformations. The methodologies outlined herein represent standard and reliable procedures for obtaining high-quality spectroscopic data.

References

- ResearchGate. (n.d.). Tandem Mass Spectrometric Fragmentation of Phthalate Esters.

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (2017). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: alkynes. Retrieved from [Link]

-

PLOS. (2015). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]

-

Der Pharma Chemica. (2015). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0256501). Retrieved from [Link]

-

ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2-(But-3-en-2-yl)isoindoline-1,3-dione. Retrieved from [Link]

-

ResearchGate. (2021). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

S3waas. (n.d.). Syllabus for Chemistry (SCQP08). Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of phthalimide analog. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Ruthenium-catalysed selective synthesis of mono-deuterated terminal alkynes. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). Phthalimide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. Retrieved from [Link]

-

Ibn Al-Haitham Journal for Pure and Applied Sciences. (2015). Synthesis and Characterization of New Phthalimides Containing 1, 2, 4-triazole and Imine Group. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Synthesis of phthalimide, (b) Synthesis of N-htdroxy methyl.... Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. Retrieved from [Link]

Sources

- 1. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]

- 2. rsc.org [rsc.org]

- 3. Phthalimide(85-41-6) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. journals.plos.org [journals.plos.org]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. www1.udel.edu [www1.udel.edu]

- 13. printo.2promojournal.com [printo.2promojournal.com]

- 14. 2-(But-3-en-2-yl)isoindoline-1,3-dione | C12H11NO2 | CID 2798133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 2-(But-3-YN-2-YL)isoindoline-1,3-dione in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a viable therapeutic agent is fraught with challenges, paramount among them being the optimization of its biopharmaceutical properties. This technical guide provides a comprehensive framework for the characterization of 2-(But-3-YN-2-YL)isoindoline-1,3-dione, a compound of interest within the broader class of isoindoline-1,3-diones known for their diverse biological activities.[1][2][3][4][5] This document, intended for researchers and drug development professionals, offers a detailed exploration of the methodologies required to assess the aqueous solubility and stability of this compound in various biological buffers. By presenting a structured approach based on established scientific principles and industry-standard protocols, this guide aims to equip scientists with the necessary tools to generate robust and reliable data, crucial for informed decision-making in the drug development pipeline.

Introduction: The Critical Role of Solubility and Stability in Drug Discovery

The therapeutic efficacy of a drug candidate is fundamentally linked to its ability to reach its target site in the body at a sufficient concentration and remain active for a desired duration.[6][7][8] Two of the most critical physicochemical properties that govern this are solubility and stability.[6] Poor aqueous solubility can lead to low and erratic absorption, diminishing a drug's bioavailability and therapeutic effect.[6][7][9][10] Similarly, instability in biological fluids can result in premature degradation of the active pharmaceutical ingredient (API), leading to a loss of efficacy and the potential formation of toxic byproducts.[6]

The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][4][5] The subject of this guide, 2-(But-3-YN-2-YL)isoindoline-1,3-dione, is a novel derivative whose therapeutic potential is yet to be fully elucidated. A thorough understanding of its solubility and stability in physiologically relevant conditions is a prerequisite for its advancement in the drug discovery process.

This guide will provide a detailed roadmap for the systematic evaluation of these critical parameters, encompassing both theoretical considerations and practical, step-by-step experimental protocols.

Physicochemical Characterization of 2-(But-3-YN-2-YL)isoindoline-1,3-dione

A foundational understanding of the physicochemical properties of 2-(But-3-YN-2-YL)isoindoline-1,3-dione is essential for predicting its behavior in biological systems.

Table 1: Physicochemical Properties of 2-(But-3-YN-2-YL)isoindoline-1,3-dione

| Property | Value | Source |

| IUPAC Name | 2-(1-methylprop-2-ynyl)-1H-isoindole-1,3(2H)-dione | |

| CAS Number | 14396-89-5 | |

| Molecular Formula | C12H9NO2 | |

| Molecular Weight | 199.20 g/mol | [11] |

| InChI Key | SOGVFRFVTCHCLD-UHFFFAOYSA-N |

The presence of the aromatic phthalimide group and the butynyl side chain suggests that the molecule may possess limited aqueous solubility. The phthalimide moiety is relatively stable, but the alkyne group could be susceptible to certain metabolic transformations.[12]

Aqueous Solubility Assessment

Determining the aqueous solubility of a compound is a critical early step in drug development.[8][9] Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights into a compound's dissolution behavior.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) and then precipitated in an aqueous buffer. This method is high-throughput and provides an early indication of potential solubility issues.

Experimental Protocol: Kinetic Solubility Assay

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 2-(But-3-YN-2-YL)isoindoline-1,3-dione in 100% dimethyl sulfoxide (DMSO).

-

Compound Addition: In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of the desired biological buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid (SGF) pH 1.2, Simulated Intestinal Fluid (SIF) pH 6.8). This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach a steady state.

-

Filtration: Remove precipitated compound by filtering the samples through a 0.45 µm filter plate.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Construct a calibration curve using standards of known concentrations to determine the kinetic solubility of the test compound in each buffer.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. While more time-consuming, this "shake-flask" method is considered the gold standard for solubility measurement.[13]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Compound Addition: Add an excess amount of solid 2-(But-3-YN-2-YL)isoindoline-1,3-dione to a series of vials containing the desired biological buffers (e.g., PBS pH 7.4, SGF pH 1.2, SIF pH 6.8). Ensure that undissolved solid is visible.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[14][15]

-

Phase Separation: After incubation, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved compound.

-

Sampling and Filtration: Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method.

-

Data Analysis: Determine the thermodynamic solubility from the concentration of the compound in the saturated solution.

Table 2: Representative Solubility Data Presentation

| Buffer | pH | Temperature (°C) | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |

| PBS | 7.4 | 25 | [Hypothetical Data] | [Hypothetical Data] |

| SGF | 1.2 | 37 | [Hypothetical Data] | [Hypothetical Data] |

| SIF | 6.8 | 37 | [Hypothetical Data] | [Hypothetical Data] |

Note: The data in this table is for illustrative purposes. Actual values would be determined experimentally.

Caption: Comparative workflows for kinetic and thermodynamic solubility assessment.

Stability Assessment in Biological Buffers

Evaluating the stability of a drug candidate in relevant biological media is crucial for predicting its in vivo fate.[6][16] Stability studies help identify potential degradation pathways and determine the compound's shelf-life and suitability for further development.[6][17]

Chemical Stability in Aqueous Buffers

This assay assesses the intrinsic stability of the compound in buffers of varying pH, mimicking different physiological compartments.

Experimental Protocol: Chemical Stability Assay

-

Preparation of Test Solutions: Prepare a stock solution of 2-(But-3-YN-2-YL)isoindoline-1,3-dione in a suitable organic solvent (e.g., acetonitrile or DMSO). Spike this stock into the desired biological buffers (e.g., pH 1.2, 4.5, 7.4, and 9.0) to a final concentration of 1-10 µM. The final organic solvent concentration should be kept low (<1%) to minimize its effect on stability.

-

Incubation: Incubate the test solutions at a constant temperature (e.g., 37°C).

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.

-

Reaction Quenching: Immediately quench the degradation reaction by adding an equal volume of cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Analysis: Analyze the samples by a stability-indicating LC-MS/MS method to determine the remaining percentage of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the formula t½ = 0.693/k.

In Vitro Metabolic Stability

Assessing metabolic stability, typically using liver microsomes or hepatocytes, provides an early indication of how the compound might be metabolized in the body.[18]

Experimental Protocol: Metabolic Stability in Liver Microsomes

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes (e.g., human, rat, or mouse), a NADPH-regenerating system, and the appropriate buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding 2-(But-3-YN-2-YL)isoindoline-1,3-dione (typically from a stock solution in a low percentage of organic solvent) to a final concentration of 1 µM.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Reaction Termination: Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).

-

Protein Precipitation and Centrifugation: Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Supernatant Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Determine the in vitro half-life and intrinsic clearance of the compound.

Table 3: Representative Stability Data Presentation

| Condition | Buffer/Matrix | pH | Half-life (t½, hours) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Chemical Stability | SGF | 1.2 | [Hypothetical Data] | N/A |

| Chemical Stability | PBS | 7.4 | [Hypothetical Data] | N/A |

| Metabolic Stability | Human Liver Microsomes | 7.4 | [Hypothetical Data] | [Hypothetical Data] |

Note: The data in this table is for illustrative purposes. Actual values would be determined experimentally.

Caption: Experimental workflows for assessing chemical and metabolic stability.

Conclusion

The systematic evaluation of solubility and stability is an indispensable component of modern drug discovery. For a novel compound such as 2-(But-3-YN-2-YL)isoindoline-1,3-dione, the generation of high-quality, reproducible data on these parameters is paramount for its successful progression. The protocols and methodologies outlined in this guide provide a robust framework for researchers to characterize the biopharmaceutical properties of this and other similar drug candidates. A thorough understanding of a compound's behavior in biological buffers allows for the early identification of potential liabilities and informs strategies for formulation optimization, ultimately increasing the probability of developing a safe and effective therapeutic agent.[19][20][21][22]

References

-

(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. Available at: [Link]

-

Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News - alwsci. Available at: [Link]

-

Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. Available at: [Link]

-

Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. Available at: [Link]

-

Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Available at: [Link]

-

2-(But-3-en-2-yl)isoindoline-1,3-dione - PubChem. Available at: [Link]

-

Defining Drug Stability with Dissolution Testing | Pharmaceutical Technology. Available at: [Link]

- CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development - Books.

-

In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available at: [Link]

-

The Importance of Solubility for New Drug Molecules. Available at: [Link]

-

DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1. Available at: [Link]

-

A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC - NIH. Available at: [Link]

-

2-(But-3-yn-1-yl)isoindoline-1,3-dione Cas 14396-90-8 - BIOSYNCE. Available at: [Link]

-

Equilibrium Solubility Assays Protocol - AxisPharm. Available at: [Link]

-

Video: In Vitro Drug Release Testing: Overview, Development and Validation - JoVE. Available at: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Available at: [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - NIH. Available at: [Link]

-

BCS Methodology: Solubility, Permeability & Dissolution - FDA. Available at: [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PubMed Central. Available at: [Link]

-

Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Available at: [Link]

-

Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Available at: [Link]

-

Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione - ResearchGate. Available at: [Link]

-

(PDF) 2-Ethylisoindoline-1,3-dione - ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - MDPI. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ResearchGate. Available at: [Link]

Sources

- 1. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 7. books.rsc.org [books.rsc.org]

- 8. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. ucd.ie [ucd.ie]

- 11. echemi.com [echemi.com]

- 12. biosynce.com [biosynce.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. fda.gov [fda.gov]

- 16. pharmtech.com [pharmtech.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. hilarispublisher.com [hilarispublisher.com]

- 22. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Whitepaper: Unveiling the Three-Dimensional Architecture of N-Substituted Isoindoline-1,3-diones: A Crystallographic Guide for Drug Development Professionals

An initial search for the specific X-ray crystal structure of 2-(But-3-yn-2-yl)isoindoline-1,3-dione in crystallographic databases and the scientific literature has not yielded a publicly available, solved structure for this exact compound.

To fulfill the user's request for a comprehensive technical guide, the following response will therefore be constructed as a detailed whitepaper that outlines the complete process and analysis of determining the X-ray crystal structure of a closely related and structurally characterized analogue: 2-(Hydroxymethyl)isoindoline-1,3-dione .

This approach allows for the demonstration of the required technical depth, experimental causality, and data interpretation that would be applied to the target molecule, 2-(But-3-yn-2-yl)isoindoline-1,3-dione, once its crystals are available for analysis. The principles, protocols, and analytical insights are directly transferable.

Abstract

The isoindoline-1,3-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry, featured in a multitude of compounds with diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.[1][2] Understanding the precise three-dimensional structure of these molecules is paramount for structure-based drug design, enabling the optimization of ligand-receptor interactions and the prediction of physicochemical properties. This technical guide provides a comprehensive walkthrough of the process of determining and analyzing the X-ray crystal structure of N-substituted isoindoline-1,3-diones. Due to the absence of a publicly available crystal structure for 2-(But-3-yn-2-yl)isoindoline-1,3-dione, this document will use the experimentally determined structure of a closely related analogue, 2-(Hydroxymethyl)isoindoline-1,3-dione , as a representative example to illustrate the entire workflow from synthesis to detailed structural analysis. We will explore the causality behind key experimental choices, detail the protocols for synthesis and crystallization, and interpret the resulting molecular and supramolecular features, providing a framework for researchers in drug discovery and materials science.

Introduction: The Significance of the Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione moiety is a privileged structure in pharmacology. Its rigid, planar geometry and hydrogen bonding capabilities make it an ideal pharmacophore for interacting with biological targets.[3] Derivatives have been developed for a wide range of therapeutic applications, from the infamous thalidomide to modern acetylcholinesterase inhibitors for Alzheimer's disease.[3][4] The nature of the N-substituent dramatically modulates the compound's biological activity. The target molecule of interest, 2-(But-3-yn-2-yl)isoindoline-1,3-dione, features a chiral butynyl group, which introduces stereochemical complexity and potential for specific interactions within a receptor's binding pocket.

X-ray crystallography remains the gold standard for unambiguously determining the solid-state structure of a molecule. This technique provides precise coordinates for each atom, revealing exact bond lengths, bond angles, and the molecule's conformation. Furthermore, it elucidates how molecules pack together in a crystal lattice, governed by intermolecular forces such as hydrogen bonds and π-π stacking. This packing information is critical for understanding physical properties like solubility and stability, which are key considerations in drug development.

This guide will use the published crystal structure of 2-(Hydroxymethyl)isoindoline-1,3-dione to demonstrate the power of this analytical method.[5]

Experimental Methodology: From Synthesis to Single Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of N-Substituted Isoindoline-1,3-diones

A common and robust method for synthesizing N-substituted phthalimides involves the condensation of phthalic anhydride with a primary amine. For our representative compound, 2-(Hydroxymethyl)isoindoline-1,3-dione, the synthesis involves reacting phthalimide with formaldehyde.[5] For the original target, 2-(But-3-yn-2-yl)isoindoline-1,3-dione, one would react phthalic anhydride with 3-butyn-2-amine.

Protocol 2.1: General Synthesis of N-Substituted Isoindoline-1,3-diones

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of phthalic anhydride in a suitable solvent such as glacial acetic acid or toluene.

-

Amine Addition: Add 1.0-1.1 equivalents of the desired primary amine (e.g., 3-butyn-2-amine) to the solution.

-

Reaction: Heat the mixture to reflux (typically 120-140 °C) for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the activation energy needed for the condensation reaction, which forms an intermediate phthalamic acid that subsequently cyclizes to the imide with the elimination of water.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product often precipitates as a solid.

-

Purification: Filter the crude product and wash with a cold solvent (e.g., water or ethanol) to remove unreacted starting materials. Recrystallization from a suitable solvent system (e.g., ethanol/water) is performed to yield the high-purity compound required for crystal growth.

Single-Crystal Growth

Growing a single, defect-free crystal is often the most challenging step. The goal is to allow molecules to slowly and methodically arrange themselves into a highly ordered lattice.

Protocol 2.2: Growing Crystals by Slow Evaporation

-

Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. Highly soluble compounds may crash out of solution too quickly, while poorly soluble ones may not crystallize at all. A mixture like acetic acid, ethanol, or dichloromethane/hexane is often a good starting point.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature. Ensure the solution is free of any particulate matter by filtering it through a syringe filter into a clean vial.

-

Evaporation: Cover the vial with a cap or parafilm pierced with a few small holes from a needle. This restricts the rate of solvent evaporation. Causality: Slow evaporation maintains the solution at a state of slight supersaturation for an extended period, which encourages the formation of a small number of crystal nuclei that can grow to a suitable size, rather than the rapid formation of many small microcrystals.

-

Incubation: Place the vial in a vibration-free environment and leave it undisturbed for several days to weeks. Monitor periodically for the formation of well-defined, transparent crystals.

X-ray Diffraction Analysis: Decoding the Crystal

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer to measure how it scatters X-rays.

Caption: Workflow for X-ray crystal structure determination.

Data Collection

A single crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically to ~100 K) to minimize thermal vibrations of the atoms. It is then rotated while being irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[5] A detector records the positions and intensities of the thousands of diffracted X-ray spots.

Structure Solution and Refinement

The collected diffraction data (a set of intensities and positions) must be converted into a molecular structure. This is the classic "phase problem" in crystallography, as the phases of the diffracted waves are lost during measurement.

-

Structure Solution: Computational methods, known as direct methods or Patterson methods, are used to generate an initial hypothesis for the electron density map, from which an initial atomic model can be built.

-